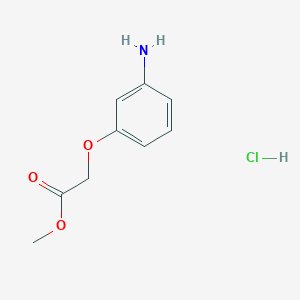

N-(but-3-yn-1-yl)cyclopropanamine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

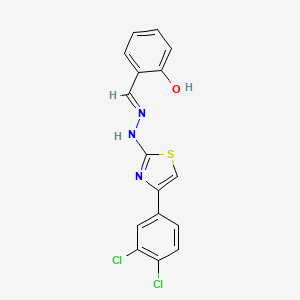

“N-(but-3-yn-1-yl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 2193058-96-5 . It has a molecular weight of 145.63 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen

Cyclopropane Chemistry in Drug Development

Cyclopropane rings, including structures related to N-(but-3-yn-1-yl)cyclopropanamine hydrochloride, are increasingly utilized in drug development due to their ability to enhance potency, reduce off-target effects, and improve metabolic stability. The cyclopropane moiety is known for its coplanarity, relatively short carbon-carbon bonds, enhanced π-character of C-C bonds, and strong C-H bonds. These features contribute to the cyclopropyl group's ability to overcome various roadblocks in drug discovery processes, making it a versatile player in the transition of drug candidates from preclinical to clinical stages (Talele, 2016).

Cyclopropanation Reactions

The synthesis of cyclopropane-containing compounds involves a variety of cyclopropanation reactions, which are crucial for constructing highly strained cycloalkanes. These reactions are integral to studying the bonding features of cyclopropanes, enzyme mechanism or inhibition, and as intermediates in the synthesis of more functionalized compounds. Enantioselective synthesis of cyclopropanes remains a significant challenge, highlighting the cyclopropane subunit's importance in organic chemistry and its contribution to producing effective insecticides and other functional materials (Lebel, Marcoux, Molinaro, & Charette, 2003).

Cyclopropenimine-catalyzed Reactions

Cyclopropenimine derivatives have been shown to catalyze Mannich reactions with high levels of enantio- and diastereocontrol, indicating their superiority over traditional catalysts like thiourea cinchona alkaloid-derived catalysts. This reactivity is crucial for synthesizing aryl and aliphatic compounds, demonstrating the cyclopropyl group's versatility in organic synthesis and potential applications in medicinal chemistry (Bandar & Lambert, 2013).

Cyclopropanation via Cyclopropylbismuth Reagent

The direct cyclopropyl transfer reaction onto cyclic amides and azoles employing a nonpyrophoric cyclopropylbismuth reagent catalyzed by copper acetate represents a novel method in the field of medicinal chemistry. This technique allows for the addition of a cyclopropyl group to nitrogen atoms in heterocycles or amides, showcasing the cyclopropyl group's role in creating nitrogenated compounds with high relevance in pharmaceutical applications (Gagnon et al., 2007).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, which indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Eigenschaften

IUPAC Name |

N-but-3-ynylcyclopropanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-3-6-8-7-4-5-7;/h1,7-8H,3-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXOUHYVXYCLYMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2763547.png)

![4-benzyl-N-cyclopentyl-2-(2-methylbenzyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2763549.png)

![[(1S,2S)-2-Morpholin-4-ylcyclohexyl]methanamine;dihydrochloride](/img/structure/B2763551.png)

![(6R,7R)-7-Amino-2-benzyl-3-propan-2-yl-2-azaspiro[3.4]octan-6-ol;dihydrochloride](/img/structure/B2763552.png)

![Propyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2763560.png)

![1-(Furan-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2763563.png)